molecular formula C16H12ClNO4S2 B3540666 N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide

N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide

Cat. No.: B3540666
M. Wt: 381.9 g/mol
InChI Key: QMICWDNSVCEFKD-UHFFFAOYSA-N
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Description

N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring . The introduction of the chloro and oxo groups is achieved through selective chlorination and oxidation reactions. The final step involves the sulfonation of the thiophene ring and subsequent coupling with the benzofuran derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .

Scientific Research Applications

N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran cores but different functional groups.

    Thiophene sulfonamides: Compounds with thiophene rings and sulfonamide groups but different substituents on the benzofuran ring.

Uniqueness

N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S2/c17-11-8-9(18-24(20,21)14-5-2-6-23-14)7-10-15-12(19)3-1-4-13(15)22-16(10)11/h2,5-8,18H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMICWDNSVCEFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C(=CC(=C3)NS(=O)(=O)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide
Reactant of Route 2
N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide
Reactant of Route 3
N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide
Reactant of Route 5
N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide
Reactant of Route 6
N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide

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